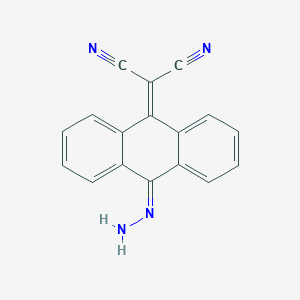
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- is a chemical compound with the molecular formula C14H10N2O. It is also known by its CAS number 3166-13-0 This compound is characterized by its anthracene core structure, which is a polycyclic aromatic hydrocarbon, and a hydrazono group attached to it
Preparation Methods
The synthesis of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- typically involves the reaction of anthracene derivatives with hydrazine or its derivatives under specific conditions. One common method involves the condensation of 9-anthraldehyde with hydrazine hydrate in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various substituted anthracene derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces hydrazine derivatives .
Scientific Research Applications
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its polycyclic aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with DNA and proteins, leading to changes in cellular processes. The hydrazono group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- can be compared with other similar compounds, such as:
9(10H)-Anthracenone,10-imino-: This compound has a similar anthracene core structure but differs in the functional groups attached to it.
9-Oxo-10-hydrazono-9,10-dihydro-phenanthrene: Another compound with a similar structure but different functional groups, leading to different chemical properties and reactivity.
The uniqueness of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
156755-16-7 |
|---|---|
Molecular Formula |
C17H10N4 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-(10-hydrazinylideneanthracen-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H10N4/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(21-20)15-8-4-2-6-13(15)16/h1-8H,20H2 |
InChI Key |
LDQYWCSUCBIOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


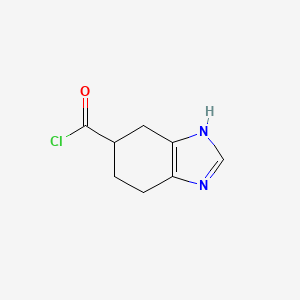
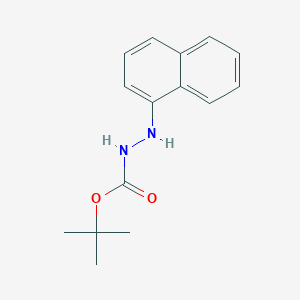
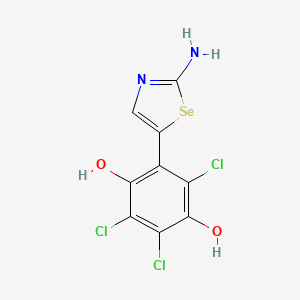
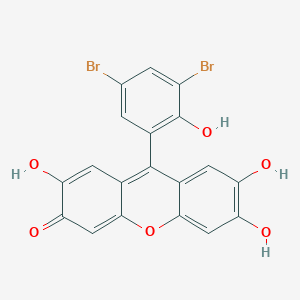
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
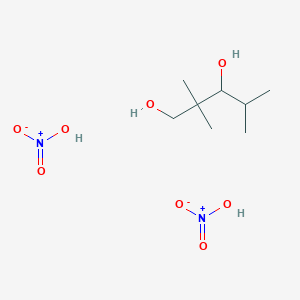

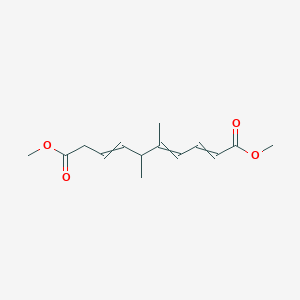
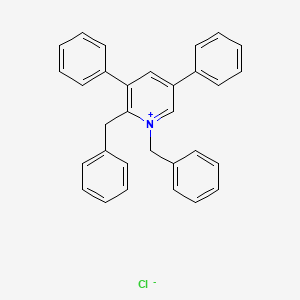
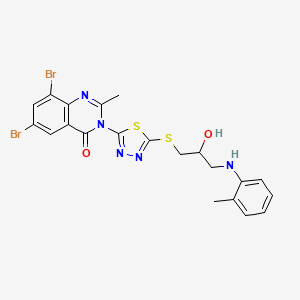
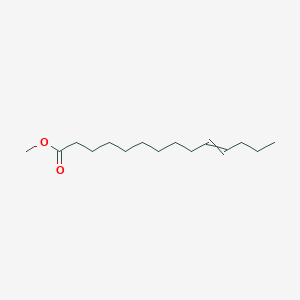
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
